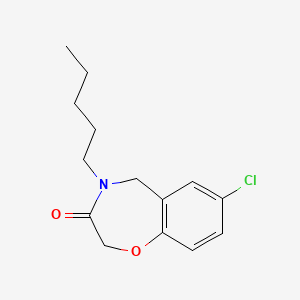
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as GSK-3 inhibitor, is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit glycogen synthase kinase-3 (7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one), a key enzyme involved in various signaling pathways that are dysregulated in these diseases. By inhibiting 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have neuroprotective, mood-stabilizing, and anti-tumor effects.
Mechanism of Action
The mechanism of action of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the inhibition of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is involved in various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the tau phosphorylation pathway. By inhibiting 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, the compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one activity, the modulation of signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective and mood-stabilizing effects in animal models of Alzheimer's disease and bipolar disorder, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its specificity for 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which makes it a valuable tool for studying the role of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the study of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, including the development of more potent and selective 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibitors, the investigation of the compound's effects on other signaling pathways and disease models, and the exploration of its potential use in combination with other therapies. Additionally, the compound's pharmacokinetics and toxicity profiles need to be further evaluated to determine its suitability for clinical use.
In conclusion, 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a promising small molecule compound with potential therapeutic applications in various diseases. Its specificity for 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its ability to modulate signaling pathways make it a valuable tool for studying the role of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in disease pathogenesis. Further research is needed to fully elucidate the compound's mechanism of action, optimize its pharmacological properties, and evaluate its suitability for clinical use.
Synthesis Methods
The synthesis of 7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-pentylphenol with phosgene, followed by the reaction with ammonium hydroxide and 2-amino-4-chlorophenol. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of the compound with good purity.
properties
IUPAC Name |
7-chloro-4-pentyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-3-4-7-16-9-11-8-12(15)5-6-13(11)18-10-14(16)17/h5-6,8H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRDOVHICRRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

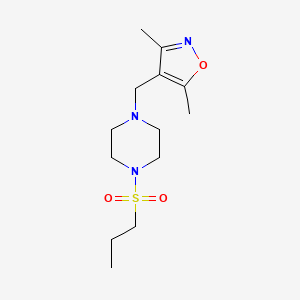
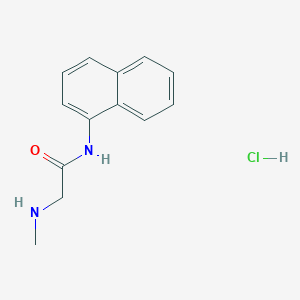
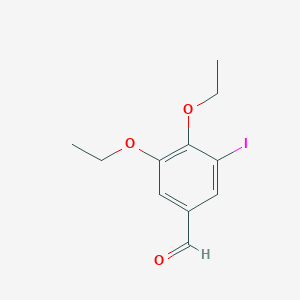
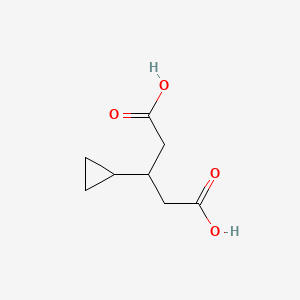

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)

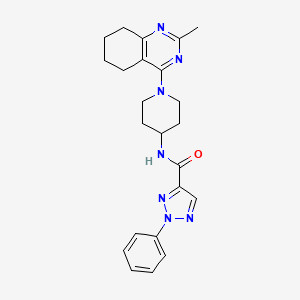

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)